Lapyrium chloride

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El cloruro de lapirio se puede sintetizar a través de un proceso de varios pasos que involucra ácido cloroacético. La preparación implica cuatro pasos, tres de los cuales son reacciones enzimáticas catalizadas por lipasas. El proceso comienza con la esterificación del ácido cloroacético, seguida de reacciones de aminólisis para formar el producto final .

Métodos de producción industrial: En entornos industriales, la síntesis de cloruro de lapirio se optimiza para obtener un alto rendimiento y pureza. El uso de lipasas como catalizadores asegura condiciones de reacción suaves, alta quimioselectividad y un impacto ambiental reducido. El proceso está diseñado para ser eficiente y escalable, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El cloruro de lapirio experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: El cloruro de lapirio se puede reducir a sus derivados de amina correspondientes.

Sustitución: El ion cloruro en el cloruro de lapirio se puede sustituir por otros nucleófilos, lo que da como resultado la formación de nuevos compuestos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los nucleófilos como los iones hidróxido y las aminas se emplean comúnmente.

Principales productos formados:

Oxidación: Derivados oxidados de cloruro de lapirio.

Reducción: Derivados de amina.

Sustitución: Varios productos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El cloruro de lapirio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como tensioactivo y catalizador en diversas reacciones químicas.

Biología: Las propiedades antimicrobianas del compuesto lo hacen útil en estudios biológicos, particularmente en la inhibición del crecimiento bacteriano.

Medicina: Se explora el cloruro de lapirio por su posible uso en desinfectantes y antisépticos.

Industria: Se emplea en productos para el cuidado personal, tratamiento de aguas residuales e inhibición de la corrosión

Mecanismo De Acción

El cloruro de lapirio, como un catión de amonio cuaternario, ejerce sus efectos al asociarse con la membrana celular cargada negativamente de las células bacterianas. Esta interacción conduce a la inserción de la cadena lateral del compuesto en la membrana celular, provocando la interrupción y fuga del contenido celular, lo que finalmente resulta en la lisis celular. Este mecanismo es particularmente efectivo contra las bacterias Gram-positivas, que tienen una sola membrana celular .

Compuestos similares:

Cloruro de undecoilio: Una mezcla de compuestos químicos estrechamente relacionados que se utilizan como desinfectantes, siendo el lapirio el componente principal.

Cloruro de undecoilio-yodo: Un complejo que se utiliza de forma similar al cloruro de lapirio.

Comparación: El cloruro de lapirio es único debido a su alta quimioselectividad y suaves condiciones de reacción durante la síntesis. Su actividad antimicrobiana de amplio espectro y su eficacia contra las bacterias Gram-positivas lo convierten en un compuesto valioso en diversas aplicaciones. En comparación con el cloruro de undecoilio y su complejo de yodo, el cloruro de lapirio ofrece mejor estabilidad y eficiencia en sus usos previstos .

Comparación Con Compuestos Similares

Undecoylium chloride: A mixture of closely related chemical compounds used as a disinfectant, with lapyrium being the major component.

Undecoylium chloride-iodine: A complex used similarly to lapyrium chloride.

Comparison: this compound is unique due to its high chemoselectivity and mild reaction conditions during synthesis. Its broad-spectrum antimicrobial activity and effectiveness against Gram-positive bacteria make it a valuable compound in various applications. Compared to undecoylium chloride and its iodine complex, this compound offers better stability and efficiency in its intended uses .

Actividad Biológica

Lapyrium chloride, also known as Emcol E 607, is a quaternary ammonium compound widely recognized for its broad-spectrum antimicrobial properties . It is primarily utilized in personal care products, disinfectants, and as a biocide in various industrial applications. The compound's efficacy stems from its ability to disrupt microbial cell membranes, leading to cell lysis and death.

- Chemical Formula : CHClNO

- Molecular Weight : 398.97 g/mol

- CAS Number : 6272-74-8

- Solubility : Partly soluble in water, with a reported solubility of approximately 0.000103 mg/mL .

This compound functions primarily as a cationic surfactant , which interacts with the negatively charged membranes of bacterial cells. The mechanism involves:

- Adsorption : The positively charged lapyrium molecule binds to the bacterial cell membrane.

- Insertion : The hydrophobic tail of the molecule inserts into the lipid bilayer.

- Disruption : This insertion disrupts the membrane integrity, causing leakage of cellular contents and ultimately leading to cell lysis .

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness can be summarized as follows:

| Microorganism Type | Activity Level |

|---|---|

| Gram-positive Bacteria | High |

| Gram-negative Bacteria | Moderate |

| Fungi (e.g., Candida albicans) | Moderate to High |

Case Studies

-

Antibacterial Activity :

A study demonstrated that this compound showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, achieving log reductions greater than 3 within minutes of exposure . -

Antifungal Activity :

Research indicated that this compound also possesses antifungal properties, particularly effective against Candida albicans, making it suitable for use in antifungal formulations . -

Environmental Applications :

As part of wastewater treatment processes, this compound has been shown to effectively reduce microbial load, thus improving water quality .

Toxicity Profile

While this compound is effective as an antimicrobial agent, it is essential to consider its toxicity:

- LD50 (Intravenous) : Approximately 18 mg/kg in mice.

- LD50 (Oral) : Estimated at 8.2 g/kg based on related compounds .

Research Findings

Recent studies have focused on optimizing the synthesis and application of this compound:

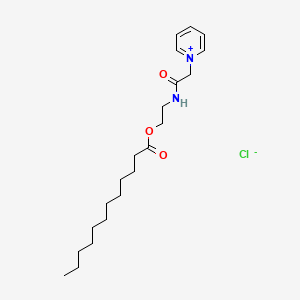

Propiedades

IUPAC Name |

2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-6-7-8-9-11-14-21(25)26-18-15-22-20(24)19-23-16-12-10-13-17-23;/h10,12-13,16-17H,2-9,11,14-15,18-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKFFZSXDWPVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042085 | |

| Record name | Lapyrium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-74-8 | |

| Record name | Lapyrium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lapyrium chloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAPYRIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-[2-oxo-2-[[2-[(1-oxododecyl)oxy]ethyl]amino]ethyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lapyrium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lapirium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPYRIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/732T8851QH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.